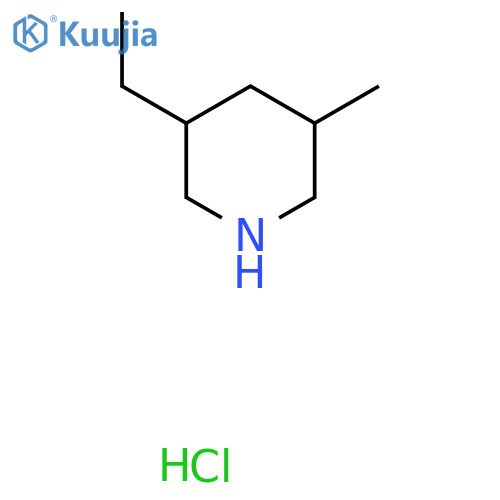

Cas no 2758001-09-9 (3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers)

3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- Z5611307807

- 3-ethyl-5-methylpiperidine hydrochloride

- 2758001-09-9

- EN300-25387093

- 3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers

-

- MDL: MFCD34600864

- インチ: 1S/C8H17N.ClH/c1-3-8-4-7(2)5-9-6-8;/h7-9H,3-6H2,1-2H3;1H

- InChIKey: YPWQKKXIYFZXFQ-UHFFFAOYSA-N

- ほほえんだ: Cl.N1CC(C)CC(CC)C1

計算された属性

- せいみつぶんしりょう: 163.1127773g/mol

- どういたいしつりょう: 163.1127773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 80.6

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25387093-10.0g |

3-ethyl-5-methylpiperidine hydrochloride |

2758001-09-9 | 95% | 10.0g |

$3683.0 | 2024-06-19 | |

| Enamine | EN300-25387093-0.05g |

3-ethyl-5-methylpiperidine hydrochloride |

2758001-09-9 | 95% | 0.05g |

$200.0 | 2024-06-19 | |

| 1PlusChem | 1P028MG4-500mg |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 500mg |

$888.00 | 2024-05-07 | |

| 1PlusChem | 1P028MG4-10g |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 10g |

$4614.00 | 2024-05-07 | |

| Aaron | AR028MOG-5g |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 5g |

$3442.00 | 2023-12-15 | |

| Aaron | AR028MOG-2.5g |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 2.5g |

$2335.00 | 2025-02-16 | |

| Aaron | AR028MOG-250mg |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 250mg |

$610.00 | 2025-02-16 | |

| Enamine | EN300-25387093-0.1g |

3-ethyl-5-methylpiperidine hydrochloride |

2758001-09-9 | 95% | 0.1g |

$298.0 | 2024-06-19 | |

| Enamine | EN300-25387093-0.25g |

3-ethyl-5-methylpiperidine hydrochloride |

2758001-09-9 | 95% | 0.25g |

$425.0 | 2024-06-19 | |

| 1PlusChem | 1P028MG4-50mg |

3-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers |

2758001-09-9 | 95% | 50mg |

$300.00 | 2024-05-07 |

3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomersに関する追加情報

Introduction to 3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers (CAS No. 2758001-09-9)

3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers, identified by the Chemical Abstracts Service Number (CAS No.) 2758001-09-9, is a significant compound in the field of pharmaceutical chemistry and drug development. This mixture of diastereomers belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structural features, characterized by the presence of ethyl and methyl substituents on the piperidine ring, contribute to its distinct chemical and pharmacological properties.

The piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules. Piperidines are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. Among these, 3-ethyl-5-methylpiperidine hydrochloride has garnered attention for its potential role in the development of novel therapeutic agents. The mixture of diastereomers in this compound adds an additional layer of complexity, as each diastereomer may exhibit different pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a growing interest in the exploration of piperidine derivatives for their therapeutic potential. The structural modifications introduced by the ethyl and methyl groups in 3-ethyl-5-methylpiperidine hydrochloride can significantly influence its binding affinity to biological targets and overall efficacy. This compound has been studied in various preclinical models to evaluate its potential as a lead molecule for drug discovery. The mixture of diastereomers provides a rich chemical space for understanding stereochemical influences on biological activity, which is crucial for optimizing drug candidates.

The synthesis and characterization of 3-ethyl-5-methylpiperidine hydrochloride involve sophisticated organic chemistry techniques. The process typically involves multi-step reactions starting from readily available precursors. The stereocontrol during the synthesis is critical to obtaining the desired mixture of diastereomers. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity and purity of the compound.

One of the most compelling aspects of 3-ethyl-5-methylpiperidine hydrochloride is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The ethyl and methyl substituents may enhance penetration through the blood-brain barrier and improve metabolic stability, which are essential factors for CNS drug development.

Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. The mixture of diastereomers in 3-ethyl-5-methylpiperidine hydrochloride presents an opportunity to investigate how different stereoisomers interact with biological targets. This understanding can lead to the development of more selective and potent drugs with improved side effect profiles. Computational modeling techniques are increasingly being used to predict binding affinities and metabolic pathways for these complex mixtures.

The pharmaceutical industry has shown significant interest in developing novel piperidine-based drugs due to their favorable pharmacokinetic properties. 3-Ethyl-5-methylpiperidine hydrochloride is being evaluated in various preclinical studies to assess its potential as an intermediate or lead compound for drug development. These studies aim to identify new therapeutic applications and optimize dosing regimens for future clinical trials. The results from these investigations could pave the way for new treatments targeting a range of diseases.

The regulatory landscape for approving new drugs also plays a crucial role in the development process. Companies investing in 3-ethyl-5-methylpiperidine hydrochloride must navigate stringent regulatory requirements to ensure safety and efficacy before moving into human trials. Collaboration with regulatory agencies is essential to streamline this process and bring new therapies to market efficiently.

In conclusion,3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers (CAS No. 2758001-09-9) represents a promising compound in pharmaceutical research with significant potential for therapeutic applications. Its unique structural features and stereochemical complexity make it an attractive candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound could contribute valuable advancements in drug development across multiple therapeutic areas.

2758001-09-9 (3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers) 関連製品

- 1424150-38-8(Sulfo-Cyanine3 NHS ester)

- 28115-92-6(4-Nitrobenzoyl Isothiocyanate)

- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)

- 941896-64-6(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)

- 886370-50-9(2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid)

- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)

- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)

- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)